Urofollitropin

Description

Properties

IUPAC Name |

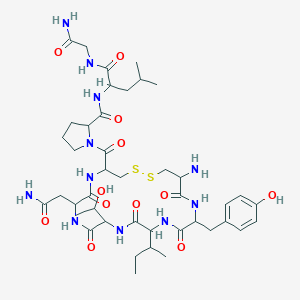

1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIRUAESZNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65N11O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869286 | |

| Record name | 1-{19-Amino-7-(2-amino-2-oxoethyl)-13-(butan-2-yl)-10-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl}prolylleucylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97048-13-0, 146479-72-3 | |

| Record name | Urofollitropin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 97048-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 146479-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Urofollitropin's Mechanism of Action on Granulosa Cells: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms through which urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH), exerts its effects on ovarian granulosa cells. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate signaling cascades and cellular responses that underpin the clinical efficacy of this compound in assisted reproductive technologies (ART).

Introduction: The Pivotal Role of this compound in Folliculogenesis

This compound is a critical therapeutic agent in reproductive medicine, primarily utilized for controlled ovarian stimulation in ART protocols.[1][2] Derived from the urine of postmenopausal women, it is a highly purified preparation of follicle-stimulating hormone (FSH).[2] FSH is the principal gonadotropin responsible for the growth and maturation of ovarian follicles, which are the fundamental units of the ovary containing the oocyte.[2] The primary target cells for FSH within the ovary are the granulosa cells, which surround the oocyte and are essential for its development and the production of key hormones.[2] Understanding the precise mechanism of action of this compound on these cells is paramount for optimizing its clinical use and for the development of novel fertility treatments.

This compound's action is initiated by its binding to the FSH receptor (FSHR) on the surface of granulosa cells.[2] This interaction triggers a cascade of intracellular signaling events that ultimately lead to profound changes in gene expression, steroidogenesis, proliferation, and differentiation of these cells, collectively driving follicular development.[2][3] While the canonical signaling pathway involves cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), a growing body of evidence reveals a more complex network of interconnected pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[3]

The Initial Trigger: this compound Binding to the FSH Receptor

The journey of this compound's action begins at the plasma membrane of the granulosa cell, where it binds to its specific receptor, the FSHR. The FSHR is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[2] The binding of this compound to the extracellular domain of the FSHR induces a conformational change in the receptor, which in turn activates a stimulatory G protein (Gs) on the intracellular side.[4]

The activated Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] This rapid increase in intracellular cAMP concentration serves as a crucial second messenger, initiating the downstream signaling cascade.[2]

The Canonical Pathway: cAMP/PKA Signaling

The elevation of intracellular cAMP is the central event in the canonical FSH signaling pathway. cAMP exerts its effects primarily through the activation of protein kinase A (PKA), a serine/threonine kinase.[3] PKA in its inactive state is a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that leads to the dissociation of the active catalytic subunits.[3]

These freed catalytic subunits can then phosphorylate a multitude of downstream target proteins in both the cytoplasm and the nucleus, thereby modulating their activity and leading to the characteristic cellular responses to FSH.[3]

Key PKA Substrates and Downstream Events:

-

CREB (cAMP Response Element-Binding Protein): One of the most critical nuclear targets of PKA is the transcription factor CREB. PKA-mediated phosphorylation of CREB at serine 133 is a rapid event, detected within minutes of FSH stimulation.[3] Phosphorylated CREB recruits transcriptional coactivators, such as CBP/p300, and binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby activating their transcription.[3]

-

Histone H3: PKA can also directly phosphorylate histone H3, a component of chromatin. This phosphorylation is thought to facilitate chromatin remodeling, making the DNA more accessible for transcription of FSH-responsive genes.[3]

The activation of CREB is a pivotal step in the regulation of genes essential for granulosa cell function, including:

-

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens, a hallmark of granulosa cell steroidogenesis.[2] The promoter of the CYP19A1 gene contains CREs, and its expression is robustly induced by FSH through the cAMP/PKA/CREB pathway.[5][6]

-

Inhibin α-subunit: Inhibins are important feedback regulators of FSH secretion from the pituitary gland. The promoter of the inhibin α-subunit gene also contains CREs and is a direct target of CREB-mediated transcription.[3]

Figure 1: The canonical cAMP/PKA signaling pathway activated by this compound in granulosa cells.

Beyond the Canon: The Role of MAPK/ERK and PI3K/Akt Pathways

While the cAMP/PKA pathway is central, it is now clear that FSH signaling in granulosa cells is more nuanced, involving significant crosstalk with other major signaling cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation and differentiation. FSH stimulates a rapid and transient phosphorylation of ERK1/2 in granulosa cells, typically peaking within 10-20 minutes of stimulation.[7][8] Interestingly, this activation is PKA-dependent, but does not appear to involve the classical upstream activators of the ERK pathway in a direct manner.[3] Instead of stimulating the entire cascade from the top, FSH, via PKA, seems to relieve an inhibitory constraint on ERK phosphorylation. This is achieved through the regulation of protein phosphatases, such as MAP kinase phosphatase 3 (MKP3/DUSP6), which tonically dephosphorylate and inactivate ERK in the basal state.[3] PKA-mediated inhibition of these phosphatases allows for the accumulation of phosphorylated, active ERK.

Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear targets, contributing to the overall cellular response to FSH.

PI3K/Akt Pathway

The PI3K/Akt pathway is a key signaling route for promoting cell survival, proliferation, and metabolism. FSH has been shown to activate this pathway in granulosa cells, leading to the phosphorylation and activation of Akt.[9] Similar to the ERK pathway, the activation of PI3K/Akt by FSH is also dependent on PKA. PKA can activate the PI3K/Akt pathway through the phosphorylation of insulin receptor substrate-1 (IRS-1) and the scaffolding protein GAB2.

Activated Akt has numerous downstream targets that contribute to granulosa cell function:

-

FOXO Transcription Factors: Akt phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, which are known to promote the expression of pro-apoptotic genes.[9] By inhibiting FOXO proteins, FSH, via the PI3K/Akt pathway, promotes granulosa cell survival.

-

mTOR Pathway: Akt can also activate the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.

Figure 2: Crosstalk of the PKA pathway with the MAPK/ERK and PI3K/Akt signaling cascades in granulosa cells.

Integrated Cellular Responses to this compound

The activation of these interconnected signaling pathways culminates in a coordinated series of cellular responses that are essential for follicular development.

| Cellular Response | Key Signaling Pathways | Major Downstream Effects |

| Steroidogenesis | cAMP/PKA/CREB | Increased expression of CYP19A1 (aromatase), leading to enhanced conversion of androgens to estrogens. |

| Proliferation | MAPK/ERK, PI3K/Akt | Increased DNA synthesis and cell division, leading to the expansion of the granulosa cell population. |

| Differentiation | cAMP/PKA, MAPK/ERK | Expression of markers of mature granulosa cells, such as the luteinizing hormone (LH) receptor. |

| Survival | PI3K/Akt | Inhibition of apoptosis through the inactivation of pro-apoptotic factors like FOXO proteins. |

Table 1: Summary of the major cellular responses of granulosa cells to this compound and the key signaling pathways involved.

Experimental Protocols for Studying this compound's Mechanism of Action

To investigate the intricate mechanisms of this compound action, a variety of in vitro experimental techniques are employed. Below are outlines of key protocols.

Granulosa Cell Isolation and Culture

Objective: To obtain a pure population of primary granulosa cells for in vitro studies.

Methodology:

-

Follicular Fluid Collection: Follicular fluid is aspirated from patients undergoing oocyte retrieval for IVF.

-

Cell Isolation: Granulosa cells are isolated from the follicular fluid using density gradient centrifugation (e.g., with Ficoll or Percoll) or immunomagnetic bead-based methods.[8]

-

Cell Culture: Isolated granulosa cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with serum and other growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

cAMP Assay

Objective: To quantify the intracellular accumulation of cAMP in response to this compound stimulation.

Methodology:

-

Cell Seeding: Plate granulosa cells in a multi-well plate and allow them to adhere.

-

Stimulation: Treat the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay (e.g., LanthaScreen™).[10][11]

Western Blotting for Phosphorylated Proteins

Objective: To detect the activation of signaling proteins (e.g., ERK, Akt, CREB) by analyzing their phosphorylation status.

Methodology:

-

Cell Treatment and Lysis: Treat cultured granulosa cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Total Protein Analysis: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for loading differences.[12][13]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the changes in the mRNA levels of target genes (e.g., CYP19A1, Inhibin-α) in response to this compound.

Methodology:

-

Cell Treatment and RNA Extraction: Treat granulosa cells with this compound for desired durations. Extract total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Quantify the relative gene expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene.[14][15]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo binding of transcription factors (e.g., CREB) to the promoter regions of target genes.

Methodology:

-

Cross-linking: Treat this compound-stimulated granulosa cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., anti-CREB). Precipitate the antibody-protein-DNA complexes using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter region of the target gene to quantify the enrichment of the transcription factor at that site.[16][17]

This compound vs. Recombinant FSH: A Note on Isoforms

It is important to note that this compound, being derived from human urine, consists of a mixture of FSH isoforms with varying degrees of glycosylation. This contrasts with recombinant FSH (rFSH) preparations (e.g., follitropin alfa), which have a more homogenous glycosylation profile.[9] While both forms of FSH bind to and activate the FSH receptor, the differences in glycosylation can influence their pharmacokinetic and pharmacodynamic properties. Some studies suggest that these differences may lead to subtle variations in their clinical effects, although large-scale clinical trials have generally shown comparable efficacy.[18][19][20] From a mechanistic standpoint, both this compound and rFSH are expected to activate the same intracellular signaling pathways in granulosa cells.

Conclusion

The mechanism of action of this compound on granulosa cells is a complex and highly regulated process that is fundamental to its therapeutic efficacy in the treatment of infertility. While the canonical cAMP/PKA pathway remains a central pillar of its signaling, the intricate interplay with the MAPK/ERK and PI3K/Akt pathways highlights the sophistication of the cellular response to this crucial hormone. A thorough understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is essential for the continued advancement of reproductive medicine and the development of more effective strategies for assisting human conception.

References

- Hunzicker-Dunn, M., & Maizels, E. T. (2006). FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A. Cellular Signalling, 18(9), 1351–1359.

- Wayne, C. M., Fan, H. Y., Cheng, X., & Richards, J. S. (2007). Follicle-Stimulating Hormone Activates Extracellular Signal-regulated Kinase but Not Extracellular Signal-regulated Kinase Kinase through a 100-kDa Phosphotyrosine Phosphatase. Molecular Endocrinology, 21(7), 1591–1605.

- Chilvers, R. A., Bodenburg, Y. H., Denner, L. A., & Urban, R. J. (2012). Development of a novel protocol for isolation and purification of human granulosa cells. Journal of Assisted Reproduction and Genetics, 29(5), 435–440.

- Arey, B. J., Stevis, P. E., & Deecher, D. C. (1997). Induction of Promiscuous G Protein Coupling of the Follicle-Stimulating Hormone (FSH) Receptor: A Novel Mechanism for Transducing Pleiotropic Actions of FSH Isoforms. Molecular Endocrinology, 11(5), 533–546.

- Patsnap. (2024). What is the mechanism of this compound?

- Wayne, C. M., Fan, H. Y., & Richards, J. S. (2007). Time course of FSH-stimulated phosphorylation of ERK and CREB and expression of StAR. [Image].

- Thermo Fisher Scientific. (2017).

- Abcam. (n.d.). Western blot protocol.

- Bio-Rad. (n.d.). General Protocol for Western Blotting.

- Drugs.com. (2023). This compound.

- Cell Signaling Technology. (n.d.). Western Blotting Protocol.

- Zeleznik, A. J., & Somers, J. P. (2012). Growth hormone activates PI3K/Akt signaling and inhibits ROS accumulation and apoptosis in granulosa cells of patients with polycystic ovary syndrome. Journal of Ovarian Research, 5(1), 24.

- Zeleznik, A. J., & Somers, J. P. (2012). PKA and GAB2 play central roles in the FSH signaling pathway to PI3K and AKT in ovarian granulosa cells. Proceedings of the National Academy of Sciences, 109(46), 18839–18844.

- protocols.io. (2023). qPCR Primer Design.

- Ghaffari, F., Arabzadeh, S., Mohammadi, M., & Zarnani, A. H. (2021). Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis. International Journal of Fertility and Sterility, 15(3), 199–205.

- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.

- Balen, A. H., & Hayden, C. J. (2000). Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). Human Reproduction, 15(8), 1664–1669.

- Merviel, P., Antoine, J. M., & Devaux, A. (2001). Recombinant follicle-stimulating hormone (follitropin alfa) versus purified urinary follicle-stimulating hormone in a low-dose step-up regimen to induce ovulation in Japanese women with anti-estrogen-ineffective oligo- or anovulatory infertility: results of a single-blind Phase III study. Reproductive Medicine and Biology, 1(1), 13-20.

- Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Labeling Reagents Protocol.

- Bitesize Bio. (2023). qPCR Primer Design: A Handy Step-by-Step Guide.

- Thermo Fisher Scientific. (n.d.).

- von Wolff, M., & Strowitzki, T. (2016). Ovarian Stimulation with this compound (uFSH) Results in a Lower Yield of Oocytes Compared to Recombinant FSH (rFSH), Nevertheless, uFSH is at Least as Effective as rFSH in Younger Patients: Preliminary Results of a Retrospective Study with Antagonist Protocols in an IVF/ICSI Program. The Open Reproductive Science Journal, 8, 1-8.

- Gene-Quantification.com. (n.d.).

- Medscape. (n.d.). Bravelle, Fertinorm HP (this compound) dosing, indications, interactions, adverse effects, and more.

- Szalek, E., & Piekoszewski, W. (2015). The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. International Journal of Molecular Sciences, 16(12), 29553–29563.

- Dickey, R. P., Thornton, M., & Nichols, J. (2002). Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial. Fertility and Sterility, 77(3), 540–545.

- TATAA Biocenter. (n.d.).

- Ghaffari, F., Arabzadeh, S., Mohammadi, M., & Zarnani, A. H. (2021). Dynamic Regulation of CYP19A1 Promoter Region under Control of CREB Family Members in Endometrial Tissues of Women with Endometriosis. International Journal of Fertility and Sterility, 15(3), 199–205.

- PCR Biosystems. (n.d.). qPCR Technical Guide.

- Revvity. (n.d.). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors.

- Lispi, M., Casarini, L., & Simoni, M. (2019). Gene expression profiles of human granulosa cells treated with bioequivalent doses of corifollitropin alfa (CFA) or recombinant human follicle-stimulating hormone (recFSH). Gynecological Endocrinology, 35(8), 661–665.

- Richards, J. S., & Pangas, S. A. (2010). CYP19A1 Promoters Activity in Human Granulosa Cells: A Comparison between PCOS and Normal Subjects. Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 594–599.

- Lindsey, A. M., & Channing, C. P. (1979). Porcine Granulosa Cell Desensitization: Prolonged FSH-responsive cAMP Production in Vitro. Biology of Reproduction, 21(2), 301–308.

- Unni, S., & D'Souza, R. (2022). A Review on CYP11A1, CYP17A1, and CYP19A1 Polymorphism Studies: Candidate Susceptibility Genes for Polycystic Ovary Syndrome (PCOS) and Infertility. Genes, 13(5), 875.

- Drugs.com. (2023). This compound Dosage Guide + Max Dose, Adjustments.

- Sharma, A., & Kumar, A. (2022). miR-326 down-regulate CYP19A1 expression and estradiol-17b production in buffalo granulosa cells through CREB and C/EBP-β. Gene, 825, 146432.

Sources

- 1. genscript.com [genscript.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. FSH signaling pathways in immature granulosa cells that regulate target gene expression: Branching out from protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CYP19A1 Promoters Activity in Human Granulosa Cells: A Comparison between PCOS and Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miR-326 down-regulate CYP19A1 expression and estradiol-17b production in buffalo granulosa cells through CREB and C/EBP-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Follicle-stimulating Hormone Activates Extracellular Signal-regulated Kinase but Not Extracellular Signal-regulated Kinase Kinase through a 100-kDa Phosphotyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. protocols.io [protocols.io]

- 15. bitesizebio.com [bitesizebio.com]

- 16. ijfs.ir [ijfs.ir]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recombinant follicle‐stimulating hormone (follitropin alfa) versus purified urinary follicle‐stimulating hormone in a low‐dose step‐up regimen to induce ovulation in Japanese women with anti‐estrogen‐ineffective oligo‐ or anovulatory infertility: results of a single‐blind Phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Urofollitropin and Its Role in Folliculogenesis

An In-Depth Technical Guide to Urofollitropin Signaling Pathways in Ovarian Follicles

Abstract: This technical guide provides a comprehensive examination of the molecular signaling pathways initiated by this compound within the ovarian follicle. This compound, a highly purified form of human follicle-stimulating hormone (FSH), is a cornerstone of assisted reproductive technologies (ART). Understanding its precise mechanism of action is critical for researchers, clinicians, and drug development professionals seeking to optimize follicular development and improve fertility outcomes. This document delineates the canonical G-protein coupled receptor cascade, explores intricate pathway crosstalk, and provides validated experimental protocols for investigating these signaling events in a laboratory setting.

This compound is a preparation of highly purified follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women.[1][2][3] As a gonadotropin, its primary function is to stimulate the growth and maturation of ovarian follicles, which are the fundamental units of the female ovary, each containing a single oocyte (egg).[1][4] In clinical practice, this compound is used to induce ovulation in anovulatory women and for controlled ovarian hyperstimulation in protocols like in vitro fertilization (IVF), where the goal is to produce multiple mature follicles for retrieval.[2][5][6]

The biological activity of this compound is conferred by the FSH molecule, a glycoprotein hormone composed of two subunits, alpha and beta.[7][8] The alpha subunit is common to other glycoprotein hormones, while the beta subunit is unique and confers specific receptor-binding and biological activity.[7] this compound mimics the action of endogenous FSH, binding exclusively to FSH receptors (FSHR) on the surface of granulosa cells within the ovarian follicles to initiate a signaling cascade essential for follicular development.[2][9]

The Core Signaling Axis: FSH Receptor to Gene Transcription

The primary mechanism of this compound action is initiated at the granulosa cell membrane, where it binds to the FSH receptor (FSHR), a member of the G protein-coupled receptor (GPCR) superfamily.[7][9] This binding event triggers a conformational change in the receptor, leading to the activation of a canonical intracellular signaling pathway that is central to the follicle's response.

Receptor Activation and the Gs-cAMP-PKA Pathway

The FSHR is coupled to a stimulatory G protein (Gs).[10] Upon ligand binding, the Gs protein is activated, which in turn stimulates the membrane-bound enzyme adenylyl cyclase.[9] This enzyme catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[7][11] The resulting elevation in intracellular cAMP is the critical initiating step for the majority of FSH's downstream effects.[12]

Elevated cAMP levels activate Protein Kinase A (PKA) by binding to its regulatory subunits, thereby releasing the active catalytic subunits.[7][12][13] Activated PKA is a serine/threonine kinase that phosphorylates a multitude of intracellular proteins, including transcription factors, to modulate their activity and ultimately alter gene expression.[12][13]

CREB-Mediated Gene Transcription

A primary target of PKA in granulosa cells is the cAMP Response Element-Binding Protein (CREB).[10] Upon phosphorylation by PKA, CREB translocates to the nucleus, where it binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes.[10][13] This binding event recruits transcriptional co-activators, initiating the transcription of genes crucial for follicular maturation.

Key Downstream Genetic Targets

The PKA-CREB signaling axis orchestrates the expression of a suite of genes essential for two primary follicular functions: steroidogenesis and cellular proliferation/differentiation.

-

Aromatase (CYP19A1): One of the most critical genes upregulated by FSH signaling is CYP19A1, which encodes the enzyme aromatase.[7] Aromatase is responsible for the conversion of androgens (produced by neighboring theca cells) into estrogens, primarily estradiol.[7][14] This action is mediated by cAMP, and its regulation is a primary consequence of changes in the levels of aromatase mRNA.[15][16] Estradiol is vital for the proliferation and differentiation of granulosa cells and for providing systemic feedback to the pituitary gland.[14]

-

Inhibins: FSH stimulation also promotes the expression and secretion of inhibins, particularly inhibin-α and inhibin-β.[17][10] Inhibins are protein hormones that play a key role in the negative feedback loop to the pituitary, selectively suppressing further FSH production.[18] They also have local, intra-ovarian roles in modulating follicular function.[19]

-

Luteinizing Hormone Receptor (LHCGR): As the follicle matures, FSH signaling induces the expression of receptors for luteinizing hormone (LH) on granulosa cells.[17] This is a critical step in preparing the dominant follicle to respond to the mid-cycle LH surge, which triggers ovulation and luteinization.

The core this compound signaling pathway is visualized below.

Caption: The canonical this compound/FSH signaling pathway in ovarian granulosa cells.

Signaling Pathway Crosstalk and Complexity

While the cAMP-PKA axis is the primary signaling route, extensive research has revealed that FSH action is more complex, involving significant crosstalk with other major signaling pathways.[12] This intricate network allows for the fine-tuning of cellular responses like proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: FSH binding can lead to the phosphorylation and activation of Protein Kinase B (Akt), a key regulator of cell survival and metabolism.[8][14] This activation appears to be largely dependent on PKA and involves the Phosphatidylinositol-3-Kinase (PI3K) pathway.[13] The PI3K/Akt pathway is crucial for protecting granulosa cells from apoptosis (programmed cell death), thereby promoting follicle survival.[17]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is also engaged by FSH signaling.[10] Activation of ERK1/2 is associated with granulosa cell proliferation and differentiation.[9] This can occur through PKA-dependent mechanisms and also involves crosstalk with local growth factors, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR).[17][10]

Caption: Crosstalk between the primary cAMP/PKA axis and other key signaling pathways.

This compound (uFSH) vs. Recombinant FSH (rFSH)

A key consideration for researchers and clinicians is the distinction between urinary-derived this compound (uFSH) and recombinant FSH (rFSH), which is produced in cell lines.[20] The primary difference lies in their glycosylation patterns, which results in a different mixture of FSH isoforms.[20][21] this compound typically contains a broader range of acidic isoforms compared to rFSH.[21][22] These differences in glycosylation can influence the hormone's half-life and receptor binding dynamics, though the fundamental intracellular signaling pathways remain the same.[23]

Clinical studies comparing the efficacy of uFSH and rFSH have yielded variable results. Some studies suggest rFSH may produce a higher number of oocytes, while others indicate that oocytes from uFSH stimulation may be of better quality.[22] However, many large-scale trials have found no statistically significant differences in key outcomes like clinical pregnancy and live birth rates.[24][25][26]

| Parameter | Recombinant FSH (rFSH) | This compound (uFSH) | Citation |

| Source | Recombinant DNA in cell culture | Purified from urine of postmenopausal women | [3][20] |

| Isoform Profile | Generally less acidic profile | Broader range of acidic isoforms | [21][22] |

| Oocytes Retrieved (Mean) | 10.2 - 17.1 | 10.8 - 16.3 | [24][25][26] |

| Fertilization Rate | ~63.0% | ~63.1% | [24] |

| Clinical Pregnancy Rate | ~44.3% - 44.7% | ~41.4% - 48.7% | [24][26] |

| Live Birth Rate | ~33.8% - 38.2% | ~26.7% - 38.2% | [25][26] |

Note: The values presented are aggregated from multiple studies and serve as a general comparison. Specific outcomes can vary significantly based on patient population and clinical protocol.

Experimental Protocols for Studying this compound Signaling

Investigating the effects of this compound requires robust, validated in vitro systems. The following section outlines a foundational workflow for assessing the signaling response in primary granulosa cells.

Experimental Workflow Overview

Sources

- 1. drugs.com [drugs.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Signaling Pathways Involved in Ovarian Follicle Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. originbiopharma.com [originbiopharma.com]

- 6. This compound (intramuscular route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mathematical model of FSH-induced cAMP production in ovarian follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cAMP-Dependent Signaling and Ovarian Cancer [mdpi.com]

- 14. fa.jmor.jp [fa.jmor.jp]

- 15. Regulation by follicle-stimulating hormone of the synthesis of aromatase cytochrome P-450 in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Changes in immunoreactive FSH and inhibin in developing chicken embryos and the effects of estradiol and the aromatase inhibitor R76713 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibin and beta type transforming growth factor (TGF beta) have opposite modulating effects on the follicle stimulating hormone (FSH)-induced aromatase activity of cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound and ovulation induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. On the nature of the follicle-stimulating signal delivered to the ovary during exogenously controlled follicular maturation. A search into the immunological and biological attributes and the molecular composition of two preparations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamopen.com [benthamopen.com]

- 23. Comparative pharmacology of a new recombinant FSH expressed by a human cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Clinical efficacy of highly purified urinary FSH versus recombinant FSH in volunteers undergoing controlled ovarian stimulation for in vitro fertilization: a randomized, multicenter, investigator-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Purification of Urinary-Derived Follicle-Stimulating Hormone (uFSH)

Abstract

Follicle-Stimulating Hormone (FSH) is a cornerstone of reproductive medicine, pivotal for stimulating follicular growth in the ovaries.[1][2] For decades, before the advent of recombinant DNA technology, the sole source of this critical glycoprotein for therapeutic use was the urine of postmenopausal women, a source in which it is naturally concentrated.[3][4] The journey from vast pools of collected urine to a highly purified, injectable-grade biopharmaceutical represents a masterclass in protein purification. This technical guide provides an in-depth exploration of the historical discovery and the evolution of purification methodologies for urinary-derived FSH (urofollitropin). We will dissect the causality behind key experimental choices, from initial crude extraction to advanced immunoaffinity chromatography, offering field-proven insights for researchers, scientists, and drug development professionals.

Historical Context: The Dawn of Gonadotropin Therapy

The story of urinary-derived FSH begins not with FSH itself, but with the discovery of gonad-stimulating substances in the early 20th century. In 1927, Ascheim and Zondek found that the urine of pregnant women contained a substance—later identified as human chorionic gonadotropin (hCG)—that could stimulate gonadal development in immature mice.[3][5][6] This groundbreaking discovery established urine as a viable source for hormonal therapies and paved the way for future research.

By the 1950s, scientists successfully extracted a mixture of gonadotropins, containing both FSH and Luteinizing Hormone (LH), from the urine of postmenopausal women.[5][7] This preparation, known as human menopausal gonadotropin (hMG), became the first effective treatment for inducing ovulation.[5] However, these initial extracts were of very low purity, estimated to be only about 5% active gonadotropins, with the remainder being other urinary proteins.[3][7] This impurity necessitated intramuscular injections and presented challenges in standardizing dosage. The clinical need for a purer, more defined product drove the development of sophisticated purification strategies.

Early Stage Purification: From Crude Extract to Enriched Gonadotropins

The first major challenge was to concentrate the gonadotropins from thousands of liters of urine and remove the bulk of unrelated proteins. The most widely adopted early method was a two-step process involving adsorption and precipitation.[3]

The Kaolin-Acetone Precipitation Method

This robust technique, developed by Bradbury and later modified by Albert, became the industry standard for years.[3] The process hinges on two core principles:

-

Adsorption to Kaolin: Urine, collected in large pools, was filtered through a cake of Kaolin, a type of aluminum silicate clay. At a specific pH, gonadotropins and other proteins adsorb onto the surface of the Kaolin particles.

-

Acetone Precipitation: The gonadotropins were then eluted from the Kaolin and subsequently precipitated out of the solution using cold acetone. This step effectively concentrates the protein fraction, which can then be collected and dried.[3][7]

This method yielded the first generation of hMG products (e.g., Pergonal), which, despite their low purity, were clinically effective and demonstrated the therapeutic potential of gonadotropins.[3]

Caption: Initial crude extraction workflow for hMG.

Intermediate Purification: Separating FSH from LH and Contaminants

While hMG was a success, the desire for a pure FSH preparation grew. For certain patient populations, such as women with Polycystic Ovary Syndrome (PCOS) who often have elevated endogenous LH levels, administering additional LH was considered counterproductive.[8] This clinical imperative spurred the development of methods to separate FSH from its sister gonadotropin, LH.

Gel Filtration and Ion-Exchange Chromatography

Pioneering work in the 1960s by scientists like Donini and others introduced chromatographic techniques to the purification workflow.[3][9]

-

Ion-Exchange Chromatography (IEC): Methods using resins like diethylamino ethyl cellulose (DEAE-C) were employed to separate proteins based on their net surface charge.[3]

-

Size-Exclusion Chromatography (SEC): Gel filtration using media like Sephadex was used to separate molecules based on their size.[10] Donini's group effectively combined these techniques to produce an hMG preparation with a significantly higher FSH-to-LH activity ratio.[3]

Further refinement of SEC by Jiang and Albert showed that re-chromatographing a partially purified FSH fraction on a Sephadex G-100 column in the presence of sodium dodecyl sulfate (SDS) could dissociate non-covalently bound protein complexes, leading to a much better resolution and a significant increase in purity.[11]

The following is a representative protocol adapted from the work of Jiang and Albert for enhancing FSH purity.[11]

-

Column Preparation: A column is packed with Sephadex G-100 resin.

-

Equilibration: The column is equilibrated with a 2.5% ammonium acetate buffer (pH 6.0) containing 0.1% to 0.25% SDS. The SDS is critical for disrupting protein aggregates.

-

Sample Loading: A solution of partially purified urinary gonadotropins is loaded onto the column.

-

Elution: The same equilibration buffer is used to elute the proteins. Fractions are collected sequentially.

-

Analysis: Each fraction is analyzed for protein content (e.g., by UV absorbance at 280 nm) and for FSH biological activity.

-

Pooling & Desalting: Fractions with the highest FSH specific activity are pooled. The SDS and salts are subsequently removed via methods like ethanol precipitation.[11]

| Parameter | Result |

| Purification Fold | 3.7 to 4.6-fold increase[11] |

| Total Recovery | 72% to 90% of biological activity[11] |

| Caption: Purification efficiency using Sephadex G-100 with SDS. |

The Immunoaffinity Revolution: Achieving High Purity

The most significant leap in the purification of urinary FSH came with the application of immunoaffinity chromatography. This technique utilizes the highly specific binding between an antibody and its antigen to isolate a target protein from a complex mixture with unparalleled efficiency. Two major strategies were employed sequentially over the years.

Strategy 1: Negative Selection (LH Removal)

The first commercially available "pure FSH" product, Metrodin®, was created using a "passive" purification process.[3][9]

-

Principle: A crude or partially purified hMG solution was passed through a chromatography column containing polyclonal antibodies specific to LH immobilized on the resin.

-

Mechanism: The anti-LH antibodies would capture and retain the LH molecules, while FSH and other contaminating urinary proteins would pass through the column and be collected.[3][9]

-

Result: This process yielded a product (this compound) with minimal LH activity and a specific activity of approximately 150 IU of FSH per milligram of protein.[3]

Strategy 2: Positive Selection (FSH Capture)

The development of monoclonal antibody technology enabled a more direct and powerful "active" purification process. This led to the creation of highly purified uFSH (uFSH-HP), such as Metrodin-HP®.[3][5]

-

Principle: The hMG starting material was passed through a column containing immobilized monoclonal antibodies highly specific to an epitope on the intact FSH molecule.

-

Mechanism: The anti-FSH antibodies would selectively bind and retain only the FSH molecules. All other components, including LH and urinary proteins, would not bind and were washed away.[3]

-

Elution: The bound, highly pure FSH was then eluted from the column using conditions that disrupt the antibody-antigen interaction (e.g., a change in pH or high salt concentration).

-

Result: This single, powerful step dramatically increased purity from around 1-2% to over 95%, with a specific activity of approximately 9,000 IU/mg.[3] This enhanced purity allowed for subcutaneous administration, a significant improvement in patient convenience.[7]

Caption: Comparison of immunoaffinity purification strategies.

While specific industrial protocols are proprietary, the principles are well-established. Modern affinity resins, such as those using camelid-derived single-domain antibodies (VHH fragments), offer high stability and specificity, binding only the intact FSH heterodimer.[1][12][13]

-

Column Equilibration: The affinity column (e.g., CaptureSelect™ FSH Affinity Matrix) is equilibrated with a neutral pH buffer, such as 20 mM Tris, pH 7.4.[12]

-

Sample Loading: The clarified, crude gonadotropin solution is loaded onto the column.

-

Washing: The column is washed extensively with the equilibration buffer to remove all non-bound proteins and impurities.

-

Elution: The bound FSH is eluted. A common, non-denaturing method uses a high salt concentration buffer, such as 20 mM Tris with 2.0 M MgCl₂, at a neutral pH.[12] This disrupts the antibody-antigen interaction, releasing the pure FSH.

-

Stripping & Re-equilibration: The column is stripped (e.g., with a low pH glycine buffer) and then re-equilibrated for subsequent purification cycles.[12]

Final Product Characterization and Quality Control

The final purified this compound must undergo rigorous testing to ensure its identity, purity, potency, and safety before it can be formulated as a therapeutic drug.

| Parameter | Method | Specification Example | Rationale |

| Appearance | Visual Inspection | White, lyophilized amorphous powder | Ensures proper formulation and absence of visible contaminants. |

| Identity | ELISA, Western Blot | Positive identification against FSH standard | Confirms the protein is indeed FSH. |

| Purity | RP-HPLC, SDS-PAGE | >95% FSH[3] | Quantifies the homogeneity of the product and absence of other proteins. |

| Potency (Activity) | Immunoassay (e.g., ELISA) | Measured in International Units (IU) per vial | Ensures the product has the correct biological activity for clinical efficacy. |

| LH Contamination | Immunoassay | <0.1 IU of LH activity (for uFSH-HP)[3][5] | Critical for specific clinical applications where LH is undesirable. |

| Molecular Weight | SDS-PAGE / Mass Spec. | ~30 kDa[14] | Confirms the correct size of the glycoprotein heterodimer. |

| Caption: Key quality control parameters for therapeutic-grade uFSH. |

Conclusion: The Legacy of Urinary-Derived FSH

The purification of FSH from human urine is a landmark achievement in biopharmaceutical manufacturing. It represents a journey from crude biological extracts of less than 5% purity to highly refined therapeutic proteins exceeding 95% purity. The methodologies developed—from large-scale adsorption and precipitation to the revolutionary application of monoclonal antibody-based affinity chromatography—not only provided a vital therapy for infertility for decades but also laid the scientific and technical groundwork for the entire field of therapeutic protein purification.

While recombinant FSH (rFSH) has now largely superseded urinary-derived products due to its advantages in batch-to-batch consistency, purity, and an unlimited supply chain, the pioneering work on uFSH remains fundamentally important.[5][14][15] The challenges overcome in isolating a single glycoprotein from a complex biological fluid taught invaluable lessons in process development, analytical characterization, and quality control that continue to inform the production of biotherapeutics today.

References

- Current time information in Tiranë, AL. (n.d.). Google.

- Krasnodembskaya, A., et al. (2022). Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. National Institutes of Health.

- Characterization of purified urinary human Follicle Stimulating Hormone. (n.d.). RJPT.

- Lunenfeld, B. (2004). Historical perspectives in gonadotrophin therapy. Human Reproduction Update, Oxford Academic.

- The History of Gonadotropins. (2019). Frontiers.

- Lunenfeld, B. (n.d.). Gonadotropin stimulation: past, present and future. PMC - PubMed Central - NIH.

- Donini, P., Puzzuoli, D., & D'Alessio, I. (1964). PURIFICATION OF GONADOTROPHIN FROM MENOPAUSAL URINE BY GEL FILTRATION ON SEPHADEX. PubMed.

- Jiang, N. S., & Albert, A. (n.d.). Purification of Urinary Follicle Stimulating Hormone by Gel Filtration in the Presence of Sodium Dodecyl Sulfate.

- Lunenfeld, B. (2004). Historical perspectives in gonadotrophin therapy. Oxford Academic.

- This compound. (n.d.). Wikipedia.

- Affinity Chromatography Applications with Single-Domain Antibodies. (n.d.).

- What is the mechanism of this compound? (2024). Patsnap Synapse.

- Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. (2022). PubMed.

- Methods for production and/or purification of hormones. (n.d.). Google Patents.

- Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency. (2025). ResearchGate.

- Abolghasemi-Dehaghani, S., et al. (2021). Enhanced recovery yield by utilizing an improved purification method for recombinant human follicle-stimulating hormone expressed in CHO cells: Applying CaptureSelect™-FSH affinity matrix. Taylor & Francis Online.

- Further Purification of Follicle Stimulating and Luteinizing Hormones from Urine of Men. (n.d.). Endocrinology, Oxford Academic.

- Urinary Follicle-Stimulating Hormone as a Measure of Natural Fertility in a Community Cohort. (n.d.). PMC - NIH.

- Human chorionic gonadotropin. (n.d.). Wikipedia.

- Thin Blue Line: A History of the Pregnancy Test. (n.d.).

- FSH: urinary and recombinant. (n.d.). PubMed.

- Recombinant versus highly-purified, urinary follicle-stimulating hormone (r-FSH vs. HP-uFSH) in ovulation induction: a prospective, randomized study with cost-minimization analysis. (2006). PubMed Central.

- Comparison of highly purified urinary versus recombinant FSH: Effect on ART outcomes in polycystic ovary syndrome. (n.d.). NIH.

- This compound (Professional Patient Advice). (2025). Drugs.com.

- This compound and ovulation induction. (n.d.). PubMed.

- Efficacy of Highly Purified Urinary FSH versus Recombinant FSH in Chinese Women over 37 Years Undergoing Assisted Reproductive Techniques. (n.d.). NIH.

- Induction of ovulation in women undergoing assisted reproductive techniques: recombinant human FSH (follitropin alpha) versus highly purified urinary FSH (this compound HP). (n.d.). Oxford Academic.

- Urinary follicle-stimulating hormone as a biological marker of ovarian toxicity. (n.d.). PubMed - NIH.

- From HMG through purified urinary FSH preparations to recombinant FSH: a substitution study. (n.d.). PubMed.

- Follicle stimulating hormone measured in unextracted urine throughout the menstrual cycle correlates with age and ovarian reserve. (n.d.). Human Reproduction, Oxford Academic.

- United States Patent. (2012). Googleapis.com.

- The first international standard for human urinary FSH and for human urinary LH (ICSH), for bioassay. (n.d.). PubMed.

Sources

- 1. Purification Process of a Recombinant Human Follicle Stimulating Hormone Biosimilar (Primapur®) to Yield a Pharmaceutical Product with High Batch-to-Batch Consistency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Thin Blue Line: A History of the Pregnancy Test [history.nih.gov]

- 7. Gonadotropin stimulation: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of highly purified urinary versus recombinant FSH: Effect on ART outcomes in polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. PURIFICATION OF GONADOTROPHIN FROM MENOPAUSAL URINE BY GEL FILTRATION ON SEPHADEX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. bioprocessintl.com [bioprocessintl.com]

- 13. tandfonline.com [tandfonline.com]

- 14. FSH: urinary and recombinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From HMG through purified urinary FSH preparations to recombinant FSH: a substitution study - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure of urofollitropin glycoforms

An In-depth Technical Guide to the Molecular Structure of Urofollitropin Glycoforms

Authored by a Senior Application Scientist

Foreword

This compound, a highly purified form of human follicle-stimulating hormone (FSH) derived from the urine of postmenopausal women, represents a cornerstone in reproductive medicine.[1][2][3][4] Its clinical efficacy in assisted reproductive technologies (ART) is intrinsically linked to its complex molecular structure. As a glycoprotein, this compound is not a single molecular entity but rather a constellation of isoforms, or "glycoforms," which differ in the structure and composition of their carbohydrate moieties. This guide provides a comprehensive exploration of the molecular architecture of this compound glycoforms, intended for researchers, clinicians, and professionals in drug development. We will delve into the causality behind its structural heterogeneity and the advanced methodologies employed for its characterization, offering a field-proven perspective on this vital therapeutic agent.

Part 1: The Core Molecular Scaffold of this compound

This compound is a heterodimeric glycoprotein consisting of two non-covalently associated subunits: an alpha (α) and a beta (β) subunit.[1][5][6][7]

-

The Alpha (α) Subunit: Comprising 92 amino acids, the α-subunit is a common structural element shared with other human glycoprotein hormones, including luteinizing hormone (LH), thyroid-stimulating hormone (TSH), and human chorionic gonadotropin (hCG).[1][8]

-

The Beta (β) Subunit: The β-subunit of FSH is unique, consisting of 111 amino acids.[5][7][9] This subunit confers the specific biological activity to the hormone, enabling it to bind to and activate the FSH receptor on ovarian granulosa cells.[1][8]

The primary amino acid sequence of these subunits is fundamental, but it is the extensive post-translational modification, specifically N-linked glycosylation, that dictates the molecule's ultimate structure, stability, and function.

Part 2: Unraveling the Glycosylation of this compound

Glycosylation, the enzymatic attachment of carbohydrate chains (glycans) to the protein backbone, is a critical determinant of this compound's physicochemical properties and biological activity.[6][10] this compound possesses four potential sites for N-linked glycosylation, where complex oligosaccharide chains are attached to the nitrogen atom of asparagine (Asn) residues.

These sites are distributed as follows:

-

Alpha (α) Subunit: Glycosylated at two sites, Asn-52 and Asn-78.[5][7]

-

Beta (β) Subunit: Glycosylated at two sites, Asn-7 and Asn-24.[5][7]

The presence and structure of these glycans are not uniform, leading to significant heterogeneity. This structural diversity is categorized into two main types:

-

Macroheterogeneity: This refers to the variation in the number of attached glycans. While the α-subunit's glycosylation sites are consistently occupied, the β-subunit exhibits variable glycosylation.[6][11] This results in glycoforms that may lack a glycan at one or both of the β-subunit sites.

-

Microheterogeneity: This describes the structural variation within the glycan chains themselves. This includes differences in branching (antennarity), the presence of a core fucose, and the type and number of terminal sialic acid residues.[10][12]

The Functional Significance of Glycosylation

The glycan structures are not mere decorations; they are integral to the hormone's function. The glycan at α-Asn-52, for instance, is crucial for receptor activation.[13] The overall degree of sialylation is a key factor in the hormone's circulatory half-life; higher sialic acid content protects the molecule from rapid clearance by the liver, thus prolonging its biological activity.[10][12]

Part 3: The Spectrum of this compound Glycoforms

The variable glycosylation of the β-subunit gives rise to the most functionally distinct glycoforms of this compound. These are often identified by the apparent molecular weight of the β-subunit on an SDS-PAGE gel.

-

Fully-glycosylated FSH (FSH24): This form contains glycans at all four potential sites (two on the α-subunit and two on the β-subunit).[11][13]

-

Hypo-glycosylated FSH (FSH21 and FSH18): These forms are less glycosylated. FSH21 typically lacks the glycan at β-Asn-24, while FSH18 may lack glycans at both β-subunit sites.[11][13]

These naturally occurring glycoforms exhibit different biological properties. Hypo-glycosylated forms like FSH21 are reported to have a faster association with the FSH receptor and may exhibit greater in vitro bioactivity, while the more heavily glycosylated FSH24 has a longer plasma half-life.[11][13]

The structural diversity of the glycans themselves adds another layer of complexity. This compound glycans are typically complex-type N-glycans, with variations in the number of branches (bi-antennary, tri-antennary, and tetra-antennary structures) and terminal capping with sialic acid.[10][11]

Data Summary: this compound Structural Features

| Feature | Alpha (α) Subunit | Beta (β) Subunit | Significance |

| Amino Acids | 92 | 111 | β-subunit confers biological specificity.[1][8] |

| N-Glycosylation Sites | Asn-52, Asn-78 | Asn-7, Asn-24 | Four potential sites for glycan attachment.[5][7] |

| Glycosylation Occupancy | Consistently glycosylated | Variably glycosylated (Macroheterogeneity) | Leads to major glycoforms (FSH24, FSH21).[6][11] |

| Glycan Complexity | Primarily bi- and tri-antennary | Bi-, tri-, and tetra-antennary | Influences receptor interaction and signaling.[11] |

| Sialylation | Present | Present | High sialylation increases circulatory half-life.[10][12] |

Part 4: Methodologies for this compound Glycoform Analysis

Characterizing the complex mixture of glycoforms in a this compound preparation requires a multi-pronged analytical approach. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for detailed structural elucidation.

Experimental Workflow: LC-MS Analysis of N-Glycans

This protocol outlines the key steps for the characterization of N-glycans released from this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Caption: Workflow for N-glycan analysis of this compound.

Step-by-Step Methodology

-

Denaturation and Reduction:

-

Protocol: Solubilize this compound in a denaturing buffer (e.g., 8 M urea or 6 M guanidine-HCl) containing a reducing agent like dithiothreitol (DTT). Incubate at 60°C for 1 hour.

-

Rationale: This step unfolds the protein subunits, breaking the non-covalent interactions and reducing the disulfide bonds. This ensures that the proteolytic enzymes and PNGase F have full access to the cleavage and glycosylation sites.

-

-

Alkylation:

-

Protocol: Add an alkylating agent, such as iodoacetamide (IAM), to the reduced sample and incubate in the dark at room temperature for 30 minutes.

-

Rationale: Alkylation permanently modifies the free sulfhydryl groups of the cysteine residues, preventing the reformation of disulfide bonds. This maintains the unfolded state of the protein for efficient digestion.

-

-

Proteolytic Digestion:

-

Protocol: Exchange the denaturing buffer with a digestion-compatible buffer (e.g., ammonium bicarbonate). Add a protease, typically trypsin, and incubate overnight at 37°C.

-

Rationale: Trypsin cleaves the protein backbone at specific sites (C-terminal to lysine and arginine), generating a mixture of smaller peptides and glycopeptides. This is often necessary for efficient enzymatic release of the glycans.

-

-

Enzymatic N-Glycan Release:

-

Protocol: Add Peptide-N-Glycosidase F (PNGase F) to the glycopeptide mixture and incubate at 37°C for 24 hours.

-

Rationale: PNGase F is an amidase that specifically cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) of the glycan and the asparagine residue of the protein. This releases the intact N-glycans.

-

-

Fluorescent Labeling:

-

Protocol: The released glycans are purified (e.g., via solid-phase extraction) and then chemically labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), through reductive amination.

-

Rationale: The fluorescent label dramatically increases the sensitivity of detection by fluorescence detectors and provides a charge site for more efficient ionization in mass spectrometry.

-

-

HILIC-FLR-MS Analysis:

-

Protocol: The labeled glycans are separated using Hydrophilic Interaction Liquid Chromatography (HILIC). The column is coupled to a fluorescence detector (FLR) and an electrospray ionization mass spectrometer (ESI-MS).

-

Rationale: HILIC separates glycans based on their hydrophilicity (size and composition). The FLR provides quantitative data based on the fluorescence signal, while the MS provides mass information for each separated glycan, allowing for the determination of its composition and, with fragmentation (MS/MS), its structure.

-

-

Data Analysis:

-

Protocol: The acquired data is processed using specialized software. Glycan structures are identified by matching their mass and retention time to a database (e.g., GlycoStore/GlycoBase).

-

Rationale: This final step translates the raw analytical data into a qualitative and quantitative profile of the glycan population present on the this compound sample.

-

Complementary Analytical Techniques

-

SDS-PAGE and Western Blotting: These techniques are invaluable for assessing macroheterogeneity. By using an antibody specific to the FSH β-subunit, one can visualize the different bands corresponding to FSH24, FSH21, and FSH18, providing a semi-quantitative overview of the major glycoforms.[11]

-

Lectin-Based Assays: Lectins are proteins that bind to specific carbohydrate structures. An array of different lectins can be used to probe for the presence of specific glycan features, such as terminal sialic acid or fucose, providing a rapid profile of the glycosylation pattern.[9]

Part 5: Future Perspectives and Conclusion

The intricate relationship between the glycosylation of this compound and its biological function continues to be an active area of research. Understanding the precise molecular structure of different glycoforms is not merely an academic exercise; it is fundamental to ensuring the quality, consistency, and clinical efficacy of therapeutic preparations.

As analytical technologies become more sensitive and powerful, we can expect a deeper understanding of how specific glycan structures influence FSH receptor interaction, signal transduction, and ultimately, patient outcomes. This knowledge will be instrumental in the development of next-generation gonadotropin therapies with tailored glycosylation profiles for optimized therapeutic effect.

This guide has provided a framework for understanding the molecular complexity of this compound glycoforms. By integrating knowledge of the core protein structure with the nuances of its glycosylation and employing robust analytical methodologies, researchers and developers can better control and characterize this essential therapeutic glycoprotein.

References

-

PubChem. This compound | C42H65N11O12S2. National Center for Biotechnology Information. [Link]

-

Howles, C. M. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology, 12, 633939. [Link]

-

DrugBank. This compound. DrugBank Online. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

-

Wikipedia. (2023). This compound. [Link]

-

Howles, C. M. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. Frontiers in Endocrinology. [Link]

-

ResearchGate. (2021). New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect. [Link]

-

Wikidata. (n.d.). This compound. [Link]

-

PubChem. Follicle Stimulating Hormone. National Center for Biotechnology Information. [Link]

-

Drugs.com. (2023). This compound (Professional Patient Advice). [Link]

-

Simoni, M., et al. (2019). Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars. Frontiers in Endocrinology, 10, 483. [Link]

-

Bousfield, G. R., et al. (2019). Human FSH Glycoform α-Subunit Asparagine52 Glycans: Major Glycan Structural Consistency, Minor Glycan Variation in Abundance. Frontiers in Endocrinology, 10, 513. [Link]

-

Ulloa-Aguirre, A., et al. (2020). In Vitro Impact of FSH Glycosylation Variants on FSH Receptor-stimulated Signal Transduction and Functional Selectivity. Endocrinology, 161(9), bqaa103. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS 97048-13-0: this compound | CymitQuimica [cymitquimica.com]

- 4. drugs.com [drugs.com]

- 5. This compound | C42H65N11O12S2 | CID 73759969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Information - Drug Search [formacio.bq.ub.edu]

- 8. Follicle Stimulating Hormone | C42H65N11O12S2 | CID 62819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycosylation Pattern and in vitro Bioactivity of Reference Follitropin alfa and Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New Human Follitropin Preparations: How Glycan Structural Differences May Affect Biochemical and Biological Function and Clinical Effect [frontiersin.org]

- 11. Frontiers | Human FSH Glycoform α-Subunit Asparagine52 Glycans: Major Glycan Structural Consistency, Minor Glycan Variation in Abundance [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to Urofollitropin Receptor Binding Affinity Studies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Urofollitropin, a highly purified form of human follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women, is a cornerstone in reproductive medicine.[1][2] Its therapeutic efficacy is fundamentally governed by its interaction with the follicle-stimulating hormone receptor (FSHR). A precise understanding and accurate quantification of this binding affinity are critical for drug development, quality control, and mechanism-of-action studies. This guide provides a comprehensive technical overview of the principles and methodologies for conducting this compound-FSHR binding affinity studies. It delves into the structural and functional intricacies of the FSHR, offers detailed, field-proven protocols for both radioligand and non-radioactive binding assays, and discusses the critical aspects of data analysis and interpretation, all within the framework of Good Laboratory Practice (GLP).

Introduction: The this compound-FSHR Axis

This compound is a gonadotropin used to stimulate ovarian follicular growth in women without primary ovarian failure and is a key component of assisted reproductive technologies (ART) like in vitro fertilization (IVF).[1][3] In men, it can be used to support spermatogenesis.[1] Its action is initiated by binding to the FSH receptor (FSHR), a member of the G protein-coupled receptor (GPCR) superfamily, located on the surface of ovarian granulosa cells in females and Sertoli cells in males.[4][5][6] This binding event triggers a cascade of intracellular signals that are essential for the growth and maturation of ovarian follicles and sperm production.[4][7]

The affinity of this compound for the FSHR is a primary determinant of its biological potency. Therefore, robust and reproducible binding affinity studies are indispensable for:

-

Drug Potency and Quality Control: Ensuring batch-to-batch consistency of this compound preparations.

-

Pharmacological Characterization: Defining the binding kinetics (Kd, Kon, Koff) of new FSH analogues or biosimilars.

-

Competitive Analysis: Evaluating the relative binding affinities of different gonadotropin preparations.[8]

-

Mechanism of Action Studies: Investigating the molecular interactions that govern hormone-receptor recognition.

The Follicle-Stimulating Hormone Receptor (FSHR): A Structural Overview

The FSHR is a complex transmembrane protein, consisting of a large N-terminal extracellular domain (ECD), seven transmembrane helices characteristic of GPCRs, and an intracellular C-terminal domain.[5][9][10]

-

Extracellular Domain (ECD): This domain is responsible for the high-affinity and specific binding of FSH.[6][9] It is composed of leucine-rich repeats (LRRs) that form a concave surface to accommodate the heterodimeric FSH molecule.[5]

-

Transmembrane Domain (TMD): Upon FSH binding to the ECD, a conformational change is transmitted to the TMD, leading to the activation of intracellular signaling pathways.[5][9]

-

Intracellular Loops and C-terminus: These regions couple to intracellular G proteins, primarily Gαs, and other signaling effectors.[9][10]

Signal Transduction Pathway

The binding of this compound to the FSHR activates the Gαs protein, which in turn stimulates adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological responses of follicular development and steroidogenesis.[4][10]

}

FSHR Signaling Pathway upon this compound Binding.

Core Methodologies for Binding Affinity Determination

The cornerstone of assessing this compound-FSHR interaction is the binding assay. The choice of assay depends on the specific research question, available resources, and desired throughput.

Radioligand Binding Assays (RBA)

RBAs are the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[11][12] They involve the use of a radiolabeled ligand (e.g., ¹²⁵I-FSH) that binds to the receptor.

Objective: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity.[13]

Principle: A fixed amount of receptor preparation (e.g., cell membranes expressing FSHR) is incubated with increasing concentrations of the radiolabeled ligand until equilibrium is reached. The amount of bound radioactivity is then measured.

Experimental Protocol:

-

Receptor Preparation: Prepare cell membranes from a stable cell line overexpressing human FSHR (e.g., CHO-hFSHR or HEK293-hFSHR). Protein concentration should be quantified using a standard method (e.g., BCA assay).

-

Assay Setup:

-

Total Binding: In a series of tubes, add a fixed amount of membrane preparation to increasing concentrations of ¹²⁵I-FSH.

-

Non-specific Binding (NSB): In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 1000-fold excess) to saturate the specific binding sites.[11]

-

-

Incubation: Incubate all tubes at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

Separation: Separate bound from free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes with the bound ligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Calculate Specific Binding by subtracting non-specific binding from total binding for each radioligand concentration.[11]

-

Plot specific binding against the concentration of free radioligand. The resulting curve should be hyperbolic and can be fitted using non-linear regression to determine Bmax and Kd.

-

Alternatively, data can be linearized using a Scatchard plot (Bound/Free vs. Bound), where the slope is -1/Kd and the x-intercept is Bmax.[13][14] However, non-linear regression is statistically preferred.[13][15]

-